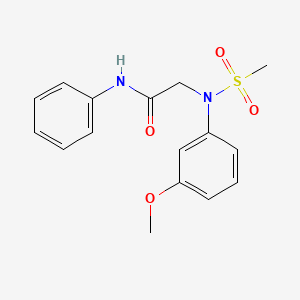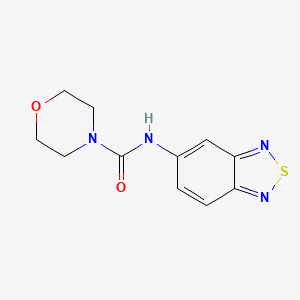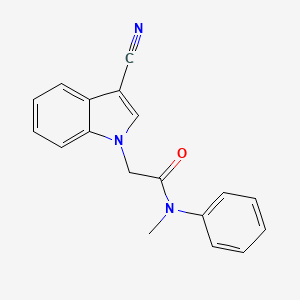
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as CMI-977, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities.
Applications De Recherche Scientifique
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In particular, 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been investigated for its potential use in the treatment of respiratory syncytial virus (RSV) infection, which is a major cause of respiratory illness in infants and young children. Several studies have shown that 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide can inhibit the replication of RSV in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for the replication of RSV. 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the replication of RSV, which can reduce the severity of respiratory illness. In addition, 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to exhibit anti-tumor activity in several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide in lab experiments. It can be toxic at high concentrations and its efficacy can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of research is to investigate its potential use in the treatment of other viral infections, such as influenza and coronavirus. Another area of research is to investigate its potential use in combination with other drugs for the treatment of cancer. In addition, further studies are needed to determine the optimal dosing and administration of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide for different diseases. Finally, the development of new analogs of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide with improved efficacy and safety profiles is an area of ongoing research.
Conclusion:
In conclusion, 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide as a therapeutic agent.
Méthodes De Synthèse
2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 3-cyanoindole with N-methyl-N-phenylglycinamide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been described in detail in several research articles.
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-20(15-7-3-2-4-8-15)18(22)13-21-12-14(11-19)16-9-5-6-10-17(16)21/h2-10,12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYKMVFZGSPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5772497.png)
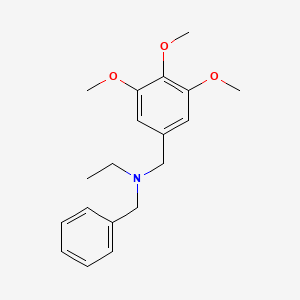
![methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
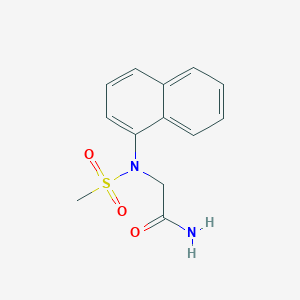
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
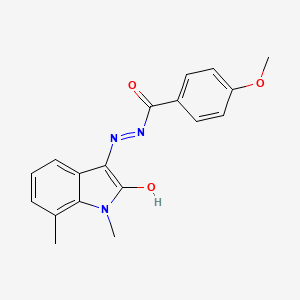
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)
